2-Amino-5-fluoro-3-iodobenzoic acid

Catalog No.
S697832
CAS No.
331647-14-4
M.F
C7H5FINO2
M. Wt
281.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-3-iodobenzoic acid

CAS Number

331647-14-4

Product Name

2-Amino-5-fluoro-3-iodobenzoic acid

IUPAC Name

2-amino-5-fluoro-3-iodobenzoic acid

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

InChI

InChI=1S/C7H5FINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)

InChI Key

KMUNZXVEAVELGZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)F

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)F

2-Amino-5-fluoro-3-iodobenzoic acid is an aromatic compound characterized by the presence of an amino group, a fluorine atom, and an iodine atom on a benzoic acid framework. Its chemical formula is C7H5FINO2, and it features a unique arrangement of functional groups that contribute to its chemical properties and biological activities. The compound is notable for its potential applications in pharmaceuticals and as a building block in organic synthesis.

There is no current information available on the specific mechanism of action of 2-Amino-5-iodobenzoic acid.

Due to the lack of specific data, it's advisable to handle 2-Amino-5-iodobenzoic acid with caution, assuming similar properties to other aromatic amines and iodides. Possible hazards include:

  • Skin and eye irritation
  • Respiratory tract irritation upon inhalation
  • Potential genotoxicity due to the aromatic amine group (needs further investigation)

The reactivity of 2-Amino-5-fluoro-3-iodobenzoic acid is influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Halogenation: The presence of iodine allows for further halogenation reactions under specific conditions, which can modify its reactivity and properties.

For example, 2-amino-5-fluoro-3-iodobenzoic acid can be synthesized from 2-amino-5-fluorobenzoic acid through a reaction involving iodine sources like potassium iodide in acidic conditions .

Research indicates that 2-Amino-5-fluoro-3-iodobenzoic acid exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest it has potential antimicrobial effects.
  • Anti-inflammatory Effects: It may reduce inflammation in certain biological models.
  • Antitumor Activity: Preliminary data indicate possible antitumor effects, warranting further investigation into its mechanisms and efficacy.

The compound's unique halogen substitutions may enhance its interaction with biological targets compared to non-halogenated analogs.

Several methods have been developed for synthesizing 2-Amino-5-fluoro-3-iodobenzoic acid:

  • Direct Halogenation: Starting from 2-amino-5-fluorobenzoic acid, iodine can be introduced using iodinating agents under controlled conditions.
  • Multi-step Synthesis: Involves several reactions where intermediates like 5-fluoro-2-iodobenzoic acid are formed before arriving at the final product .
  • Reflux Methods: Heating mixtures containing the starting materials in the presence of solvents such as acetic acid or sulfuric acid to facilitate the reaction.

2-Amino-5-fluoro-3-iodobenzoic acid has several notable applications:

  • Pharmaceutical Development: It serves as a precursor in the synthesis of various pharmaceutical compounds due to its bioactive properties.
  • Chemical Research: Used in organic synthesis as a building block for more complex molecules.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies focus on how 2-Amino-5-fluoro-3-iodobenzoic acid interacts with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action. Research indicates that halogenated compounds often exhibit increased binding affinity to biological targets due to enhanced hydrophobic interactions and steric effects.

Several compounds share structural similarities with 2-Amino-5-fluoro-3-iodobenzoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Features
2-Amino-3-iodobenzoic acidC7H6INO2Similar amino and iodo substitutions; different position of iodine.
2-Amino-5-chloro-benzoic acidC7H6ClNChlorine instead of fluorine; different reactivity profile.
5-Fluoro-2-iodobenzoic acidC7H4FIO2Lacks the amino group; primarily used in synthetic applications.
3-Iodobenzoic acidC7H5IO2No amino or fluorine groups; used in various chemical syntheses.

Uniqueness

The uniqueness of 2-Amino-5-fluoro-3-iodobenzoic acid lies in its combination of an amino group, fluorine, and iodine on the benzoic framework, which may enhance its biological activity compared to similar compounds without these substitutions. The presence of both halogens (fluorine and iodine) allows for diverse reactivity patterns not observed in non-halogenated or single-halogenated analogs.

XLogP3

2.1

Dates

Last modified: 08-15-2023

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